molecular formula C19H28N4O2S B10862436 2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B10862436
M. Wt: 376.5 g/mol
InChI Key: DCGMUAQXQBWJFS-UHFFFAOYSA-N
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Description

2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a cyclopentylcarbamothioyl group and an acetamide moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with cyclopentyl isothiocyanate under controlled conditions to form the cyclopentylcarbamothioyl-piperazine intermediate.

    Acetamide Formation: The intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an acetylcholinesterase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may act on alpha1-adrenergic receptors, acetylcholinesterase, and other enzymes or receptors involved in neurological pathways.

    Pathways Involved: It may modulate neurotransmitter release, inhibit enzyme activity, or alter receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both cyclopentylcarbamothioyl and methoxyphenylacetamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H28N4O2S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H28N4O2S/c1-25-17-8-6-16(7-9-17)20-18(24)14-22-10-12-23(13-11-22)19(26)21-15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3,(H,20,24)(H,21,26)

InChI Key

DCGMUAQXQBWJFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=S)NC3CCCC3

Origin of Product

United States

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